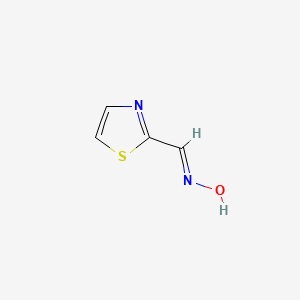

1,3-Thiazole-2-carbaldehyde oxime

Beschreibung

Overview of the Thiazole (B1198619) Core Structure in Advanced Organic Chemistry

The 1,3-thiazole is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. nih.gov This structural motif is a vital component in a vast array of biologically active compounds and natural products. nih.govresearchgate.net Its aromaticity, stemming from the delocalization of the sulfur atom's lone pair of electrons to create a 6π-electron system, imparts significant stability. chemmethod.com The thiazole ring is planar and its aromatic character is evidenced by the chemical shifts of its ring protons in nuclear magnetic resonance (NMR) spectroscopy. chemmethod.com

The reactivity of the thiazole ring is multifaceted. It can undergo electrophilic substitution, with the C5 position being the most favored site, followed by the C4 position. chemmethod.com Conversely, nucleophilic substitution typically occurs at the C2 position. chemmethod.com This differential reactivity allows for the selective functionalization of the ring, making it a versatile building block in organic synthesis. researchgate.net The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, remains a widely used and efficient route to construct the thiazole core. chemmethod.com

The significance of the thiazole moiety is underscored by its presence in numerous pharmaceuticals, including the antimicrobial agent sulfathiazole, the antiviral drug ritonavir, and the vitamin thiamine (B1217682) (B1). nih.govnih.gov Its ability to participate in various chemical transformations and its prevalence in bioactive molecules continue to drive research into the synthesis and application of novel thiazole derivatives. researchgate.netnih.gov

Significance of the Oxime Functional Group in Chemical Transformations

An oxime is an organic compound belonging to the class of imines, featuring the general formula RR'C=N-OH. smolecule.com Derived from the reaction of an aldehyde or a ketone with hydroxylamine, oximes are characterized by the presence of a hydroxylamino group (=N-OH) attached to a carbon atom. smolecule.com This functional group is not merely a passive component but an active participant in a wide range of chemical transformations, rendering it a valuable tool in synthetic organic chemistry.

Oximes can undergo several key reactions. They can be reduced to form primary amines using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. smolecule.com Oxidation of oximes can yield different products depending on the oxidizing agent used. smolecule.com Furthermore, oximes are known to undergo the Beckmann rearrangement, a reaction that converts an oxime into an amide under acidic conditions.

The oxime functional group is also a prominent feature in medicinal chemistry. The ability of the oxime moiety to form hydrogen bonds and coordinate with metal ions makes it a significant pharmacophore in the design of new drugs. smolecule.com For instance, oxime derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. eurekaselect.comresearchgate.net The versatility of the oxime group in both chemical synthesis and biological interactions solidifies its importance in the field of chemistry.

Research Landscape and Emerging Directions for 1,3-Thiazole-2-carbaldehyde Oxime and Related Derivatives

This compound, with its molecular formula C₄H₄N₂OS, is a heterocyclic compound that serves as a bridge between the well-established chemistries of thiazoles and oximes. smolecule.com Its synthesis is typically achieved through the condensation reaction of 1,3-thiazole-2-carbaldehyde with hydroxylamine. This reaction provides a straightforward route to this bifunctional molecule.

The primary interest in this compound lies in its potential as a versatile building block for the synthesis of more complex heterocyclic systems. smolecule.com The presence of both the thiazole ring and the oxime group offers multiple reaction sites for further chemical modification. For example, the oxime group can be oxidized to a nitrile oxide or reduced to an amine, while the thiazole ring can undergo electrophilic or nucleophilic substitution reactions. smolecule.comsmolecule.com

The research landscape for derivatives of this compound is expanding, with a significant focus on their biological activities. The combination of the thiazole and oxime moieties has led to the investigation of these derivatives as potential therapeutic agents. Studies have shown that thiazole derivatives possess a wide range of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. nih.govmdpi.commdpi.combiointerfaceresearch.com Specifically, thiazole-oxime and related thiazole-hydrazone derivatives have demonstrated notable antimicrobial and anticancer activities. nih.govmdpi.com

Emerging research directions include the design and synthesis of novel thiazolyl-substituted pyrazole (B372694) oxime derivatives, which have shown potent antitumor activities by inducing apoptosis and reactive oxygen species (ROS) in cancer cells. eurekaselect.com Furthermore, the exploration of thiazole derivatives in the treatment of neurodegenerative diseases is a growing area of interest. nih.gov The ability to functionalize both the thiazole and oxime components of this compound allows for the creation of diverse molecular libraries for screening against various biological targets, highlighting its potential in drug discovery and materials science. smolecule.comsmolecule.com

Detailed Research Findings

Research into this compound and its derivatives has yielded promising results, particularly in the realm of medicinal chemistry. The strategic combination of the thiazole core and the oxime functional group has led to the development of compounds with significant biological activities.

A notable area of investigation is the antitumor potential of thiazole derivatives. For instance, a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety, which is structurally related to the oxime group, were synthesized and evaluated for their in vitro antitumor activity. Several of these compounds displayed higher inhibitory activity than the standard drug 5-fluorouracil (B62378) against a panel of human cancer cell lines.

In another study, novel thiazolyl-substituted bis-pyrazole oxime derivatives were designed and synthesized. eurekaselect.com These compounds were screened for their antiproliferative activity against four cancer cell lines, with many displaying potencies superior to 5-fluorouracil. eurekaselect.com The most potent compound in this series was found to selectively inhibit the proliferation of colorectal cancer cells over normal colon cells. eurekaselect.com This selectivity was attributed to the compound's ability to selectively promote intracellular reactive oxygen species (ROS) accumulation and induce apoptosis in cancer cells. eurekaselect.com

The antimicrobial properties of thiazole derivatives are also a significant focus of research. Thiazole derivatives have shown efficacy against a range of microbial pathogens. biointerfaceresearch.comjchemrev.com For example, certain thiazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanism of action is often linked to the inhibition of essential bacterial enzymes. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, is believed to facilitate their penetration into bacterial cell membranes, enhancing their inhibitory effects. mdpi.com

Furthermore, thiazole-containing compounds have been investigated for their antifungal activity. jchemrev.com Some derivatives have exhibited antifungal activity comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com The structural modifications on the thiazole ring and the nature of the substituents play a crucial role in determining the potency and spectrum of antimicrobial activity.

The following tables summarize some of the key findings in the research of thiazole derivatives, including those with oxime and related functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13838-77-2 |

| Molecular Formula | C₄H₄N₂OS |

| Molecular Weight | 128.15 g/mol |

| IUPAC Name | (NE)-N-(1,3-thiazol-2-ylmethylidene)hydroxylamine |

This table presents basic physicochemical data for the title compound.

Table 2: Biological Activities of Selected Thiazole Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| Thiazolyl-substituted bis-pyrazole oximes | Anticancer | Potent antiproliferative activity against multiple cancer cell lines, superior to 5-FU in some cases. Selectively induces apoptosis and ROS in cancer cells. eurekaselect.com |

| 2,4,5-Trisubstituted 1,3-thiazole hydrazide-hydrazones | Anticancer | Showed higher inhibitory activity than 5-FU against several human cancer cell lines. |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antimicrobial | Demonstrated potential antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin. jchemrev.com |

| Hydrazine-thiazole derivatives | Antifungal | Showed promising activity against various fungal strains. |

This table summarizes the reported biological activities of various classes of thiazole derivatives related to the title compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-(1,3-thiazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-3-4-5-1-2-8-4/h1-3,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGBUYDVIGIHTP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Route Design

Strategies for the Construction of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry and can be synthesized through various robust methods. bepls.commedmedchem.com The selection of a specific strategy often depends on the availability of starting materials and the desired substitution pattern.

Cyclization reactions are the most traditional and widely used methods for forming heterocyclic rings like thiazole (B1198619). The Hantzsch thiazole synthesis is a cornerstone in this field, involving the condensation of an α-halocarbonyl compound with a thioamide. bepls.comresearchgate.netneliti.comwikipedia.org

To synthesize a thiazole with a substituent at the 2-position, the choice of thioamide is critical. For 1,3-thiazole-2-carbaldehyde, a protected form of a 2-carbon aldehyde equivalent bearing a thioamide group would be necessary, reacting with a suitable α-halocarbonyl. A more direct route involves first synthesizing a 2-substituted thiazole that can be later converted to the carbaldehyde. For instance, reacting thioacetamide with an appropriate 3-halo-2-oxopropanal derivative can yield 2-methyl-1,3-thiazole-4-carbaldehyde, which demonstrates the principle of the Hantzsch reaction. A more direct precursor to the target could involve reacting thioformamide with a halogenated α,β-dicarbonyl compound.

Key precursor classes for the Hantzsch synthesis include:

Thioamides: These provide the S-C-N fragment of the thiazole ring. Examples include thioformamide, thioacetamide, and thiourea.

α-Halocarbonyls: These reagents, such as α-haloketones or α-haloaldehydes, provide the remaining C-C fragment and undergo nucleophilic attack by the sulfur of the thioamide, followed by cyclization and dehydration. bepls.comneliti.com

| Thioamide Precursor | α-Halocarbonyl Precursor | Resulting Thiazole Core |

| Thioformamide | 3-Bromo-2-oxopropanal | 1,3-Thiazole-2-carbaldehyde |

| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole wikipedia.org |

| Thiourea | Phenacyl bromide | 2-Amino-4-phenylthiazole |

Table 1: Illustrative examples of precursor selection in Hantzsch thiazole synthesis.

Other notable cyclization methods include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and the Gabriel synthesis, involving the thionation of α-acylaminoketones with reagents like phosphorus pentasulfide. researchgate.netwikipedia.organalis.com.my

Multicomponent reactions (MCRs) offer a more streamlined and efficient alternative to traditional multi-step syntheses by combining three or more reactants in a single pot to form the final product. nih.gov This approach aligns with the principles of green chemistry by reducing waste, energy consumption, and reaction time. bepls.commedmedchem.com

For the synthesis of substituted thiazoles, various MCRs have been developed. A representative strategy could involve the reaction of an aldehyde, an amine, and a sulfur source like potassium thiocyanate in a domino reaction sequence. organic-chemistry.org For instance, a one-pot reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been reported to yield trisubstituted thiazoles under microwave irradiation, highlighting the power of MCRs in rapidly generating molecular complexity. bepls.comnih.gov The synthesis of 2-substituted thiazoles can be achieved through a three-component reaction of aldehydes, amines, and elemental sulfur, often catalyzed by copper. organic-chemistry.org

Formation of the Carbaldehyde Oxime Moiety

Once the 1,3-thiazole-2-carbaldehyde precursor is obtained, the final step is the formation of the oxime. This is a classic condensation reaction in organic chemistry.

Oximes are typically synthesized by the reaction of an aldehyde or a ketone with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride. wikipedia.orgbyjus.comchemtube3d.comstackexchange.comkhanacademy.org The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The general mechanism proceeds as follows:

Hydroxylamine acts as a nucleophile, with its nitrogen atom attacking the electrophilic carbonyl carbon of the 1,3-thiazole-2-carbaldehyde.

This forms a tetrahedral intermediate, a carbinolamine.

The reaction is typically catalyzed by a weak acid, which facilitates the protonation of the hydroxyl group on the carbinolamine, turning it into a good leaving group (water).

Elimination of water results in the formation of the carbon-nitrogen double bond, yielding the final 1,3-thiazole-2-carbaldehyde oxime product. chemtube3d.com

This conversion is generally high-yielding and can be performed under mild conditions, making it a reliable method for installing the oxime functionality. researchgate.net

The carbon-nitrogen double bond in oximes is stereogenic, leading to the possibility of two geometric isomers: E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). In aldoximes, the terms syn and anti are also used to describe the spatial relationship between the aldehyde proton and the oxime's hydroxyl group.

The formation of oximes often yields a mixture of E and Z isomers. organic-chemistry.org The ratio of these isomers can be influenced by several factors:

Reaction Conditions: The pH of the reaction medium and the temperature can affect the isomer ratio. For example, treating a mixture of isomers with a protic acid like HCl can selectively precipitate the more stable E isomer as its salt, allowing for effective separation. google.com

Steric Hindrance: The steric bulk of the groups attached to the carbonyl carbon can influence the thermodynamic stability of the isomers, often favoring the less sterically hindered configuration.

Thermodynamic vs. Kinetic Control: The initially formed kinetic product may isomerize to the more stable thermodynamic product over time or upon heating.

Characterization and differentiation of the E and Z isomers are typically accomplished using spectroscopic methods, particularly NMR. The chemical shift of the proton on the oxime-bearing carbon (the C-H of the former aldehyde) is often different for the two isomers. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of the oxime -OH group to other protons in the molecule, definitively assigning the stereochemistry. maynoothuniversity.ie

| Property | E Isomer | Z Isomer |

| Structure | The -OH group is anti (opposite) to the aldehyde proton. | The -OH group is syn (same side) to the aldehyde proton. |

| Thermodynamic Stability | Generally more stable due to reduced steric interactions. | Generally less stable. |

| ¹H NMR Chemical Shift (CH=N) | Typically appears at a distinct chemical shift. | Typically shifted relative to the E isomer. |

| ¹³C NMR Chemical Shift (C=N) | The imine carbon signal appears downfield compared to the Z-isomer. maynoothuniversity.ie | The imine carbon signal appears upfield compared to the E-isomer. maynoothuniversity.ie |

Table 2: General comparative properties of E and Z isomers of an aldoxime.

Advanced Techniques in Synthetic Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several advanced techniques can be employed. These methods often focus on accelerating reaction rates and minimizing the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes for both the Hantzsch thiazole synthesis and related MCRs. bepls.commedmedchem.comeurjchem.com The rapid heating provides energy directly to the reacting molecules, often leading to higher yields and cleaner reactions.

Ultrasonic Irradiation: Sonochemistry uses the energy from ultrasonic waves to induce cavitation in the reaction medium, creating localized high-temperature and high-pressure zones that can enhance reaction rates and yields. medmedchem.com

Green Chemistry Approaches: The use of environmentally benign solvents like water or PEG-400, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. bepls.commedmedchem.com Catalyst-free reactions or the use of recyclable green catalysts are also key aspects of modern synthetic optimization. bepls.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-30 minutes bepls.com |

| Energy Input | Indirect heating of the vessel | Direct heating of polar molecules |

| Yield | Moderate to good | Often higher due to reduced side reactions |

| Environmental Impact | Higher due to prolonged solvent heating | Lower energy consumption and time |

Table 3: A conceptual comparison of conventional and microwave-assisted methods for a multicomponent thiazole synthesis.

Catalytic Systems in Thiazole and Oxime Synthesis

The construction of the thiazole ring and the subsequent or concurrent formation of the oxime are significantly influenced by the choice of catalyst. Catalysis not only accelerates reaction rates but also offers pathways to milder reaction conditions and improved selectivity.

For thiazole synthesis , the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone, is a foundational method. nih.govfigshare.com Various catalytic systems have been developed to enhance this and other related syntheses. Copper catalysts, for instance, are utilized in [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate to produce thiazoles in very good yields. organic-chemistry.org Other systems include ligand-free palladium(II) acetate for direct arylation of thiazole derivatives and trifluoromethanesulfonic acid (TfOH) for coupling α-diazoketones with thioamides. organic-chemistry.org For specific applications, reusable solid catalysts like NiFe2O4 nanoparticles have been employed in one-pot syntheses, promoting green chemistry principles by working in ethanol:water solvent systems. nih.gov

For oxime synthesis , which is classically achieved by the condensation of an aldehyde or ketone with hydroxylamine, catalysis is crucial for driving the reaction to completion, especially with less reactive substrates. mdpi.comorientjchem.org The reaction mechanism is subject to general acid catalysis, which facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon. nih.gov However, excessively low pH can be detrimental by protonating the hydroxylamine, rendering it non-nucleophilic. nih.gov Various catalysts have been explored to optimize this transformation. Simple inorganic catalysts such as zinc oxide (ZnO) and bismuth(III) oxide (Bi2O3) have proven effective, particularly in solvent-free "grindstone" chemistry, which offers environmental benefits. nih.govasianpubs.org Tin-containing compounds have also been reported to catalyze oximation at a pH of 6 or higher, which can be advantageous in preventing side reactions. google.com

Table 1: Catalytic Systems in Thiazole and Oxime Synthesis

| Synthesis Type | Catalyst | Key Features |

|---|---|---|

| Thiazole | Copper (Cu) salts | Catalyzes [3+1+1] condensation of oximes and anhydrides. organic-chemistry.org |

| Thiazole | Palladium(II) Acetate (Pd(OAc)2) | Effective for direct arylation of thiazole derivatives. organic-chemistry.org |

| Thiazole | Trifluoromethanesulfonic acid (TfOH) | Metal-free acid catalyst for coupling α-diazoketones with thioamides. organic-chemistry.org |

| Thiazole | NiFe2O4 Nanoparticles | Reusable catalyst for green, one-pot synthesis. nih.gov |

| Oxime | General Acid Catalysis | Protonates the carbonyl group, facilitating nucleophilic attack. nih.gov |

| Oxime | Zinc Oxide (ZnO) | Effective in solventless reaction protocols. nih.gov |

| Oxime | Bismuth(III) Oxide (Bi2O3) | Used in solvent-free grinding methods for rapid synthesis. nih.gov |

| Oxime | Tin (Sn) Compounds | Allows for effective reaction at pH 6 or higher. google.com |

Continuous Flow Reactor Methodologies for Scalability

For large-scale production, continuous flow chemistry presents significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for automation and multistep synthesis in a single, uninterrupted sequence. nih.govakjournals.com

The synthesis of thiazoles is well-suited to flow reactor technology. The Hantzsch thiazole synthesis has been successfully implemented in continuous flow microreactors, achieving rapid and efficient production of highly functionalized thiazoles. nih.govakjournals.com These systems can generate complex molecules in reaction times of less than 15 minutes with high yields, demonstrating the technology's potential for accelerating drug discovery and manufacturing. akjournals.com Researchers have demonstrated that increasing temperature and pressure in a microfluidic reactor can accelerate the synthesis of thiazoles, achieving yields of 95-100% with short residence times, eliminating the need for a catalyst in some cases. researchgate.net

Similarly, the synthesis of oximes and related heterocycles has been adapted to continuous flow processes. acs.orgacs.orgnih.gov Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates. For example, the generation and use of nitrous acid for oximation reactions have been established in a continuous flow setup. acs.org Furthermore, electrochemical methods in continuous flow have been utilized for the synthesis of isoxazolines from unsaturated oximes, showcasing the versatility of this technology. acs.orgnih.gov The intensification of these processes has allowed for the generation of key pharmaceutical intermediates at rates of grams per hour, highlighting the scalability of flow methodologies. researchgate.net

Yield Enhancement and Purity Control Strategies

Maximizing product yield and ensuring high purity are critical objectives in chemical synthesis. Several strategies are employed to achieve these goals in the synthesis of this compound.

One of the most effective strategies for yield enhancement is the use of continuous flow reactors, as discussed previously. The precise control over stoichiometry and reaction time minimizes the formation of byproducts, leading to cleaner reaction profiles and higher yields, often exceeding 90%. akjournals.comresearchgate.net

In batch synthesis, green chemistry approaches have been shown to improve yields and simplify purification. Microwave-assisted synthesis, for example, can significantly reduce reaction times and increase yields. figshare.combepls.com Similarly, solvent-free methods, such as grinding reactants with a solid catalyst, can lead to excellent yields and minimize waste, simplifying the workup process. nih.govasianpubs.org

Purity control is addressed through both the reaction methodology and subsequent purification steps. The use of free hydroxylamine base in an aqueous solution for oximation can produce high-purity oximes directly, avoiding the introduction of contaminating salts or acids that are common in methods using hydroxylamine salts. google.com Following the reaction, standard purification techniques are essential. Recrystallization from an appropriate solvent is a powerful method for purifying crystalline products like oximes. google.com The choice of solvent is critical, with inert options being preferable to avoid side reactions.

Derivatization and Structural Modification Studies

The oxime functional group of this compound is a versatile handle for further structural modification. Derivatization at the oxime's oxygen atom can significantly alter the compound's physicochemical properties and is a common strategy in medicinal chemistry.

Synthesis of O-Substituted Oxime Derivatives (e.g., Oxime Ethers, Esters)

Oxime ethers and esters are prominent derivatives of oximes. The synthesis of these compounds typically involves the O-alkylation or O-acylation of the parent oxime.

Oxime Ethers: The synthesis of O-substituted oxime ethers is generally achieved by reacting the thiazole oxime with an appropriate alkyl halide in the presence of a base. nih.govjmpas.com The base, such as potassium carbonate (K2CO3) or potassium hydroxide (KOH), deprotonates the oxime's hydroxyl group, forming an oximate anion. This anion then acts as a nucleophile, displacing the halide to form the ether linkage. This method has been successfully applied to synthesize a variety of oxime ethers from heterocyclic oximes, including those containing a thiazole ring. nih.govjmpas.com

Oxime Esters: Oxime esters can be prepared through the esterification of the oxime with carboxylic acids, acyl chlorides, or other acylating agents. nih.gov Recent advancements include visible-light-mediated, three-component reactions where aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters are combined in the presence of a photocatalyst like eosin Y to generate oxime esters in a single step with high efficiency. nih.gov Oxime esters are not only stable derivatives but also serve as valuable precursors for generating radicals in further synthetic transformations. mdpi.comresearchgate.net

Table 2: General Conditions for O-Substitution of Thiazole Oximes

| Derivative | Reagents | Base/Catalyst | General Conditions |

|---|---|---|---|

| Oxime Ether | Alkyl Halide (R-X) | K2CO3 or KOH | Deprotonation followed by nucleophilic substitution. nih.govjmpas.com |

| Oxime Ester | Carboxylic Acid / Acyl Chloride | Coupling agent or base | Standard esterification conditions. nih.gov |

| Oxime Ester | Aldehyde, Aniline, NHPI Ester | Eosin Y (Photocatalyst) | Visible-light-mediated three-component reaction. nih.gov |

Substituent Effects on Synthetic Accessibility and Reaction Outcomes

The nature and position of substituents on the aromatic rings of precursors can have a profound impact on the accessibility and outcome of synthetic reactions. These effects are generally understood in terms of the electronic (electron-donating or electron-withdrawing) and steric properties of the substituents.

In the context of thiazole synthesis, studies have shown that the electronic nature of substituents on the starting materials, such as α-bromoacetophenones, influences the reaction yield. For instance, in a continuous flow synthesis of β-ketothiazoles, electron-rich α-bromoacetophenones resulted in excellent isolated yields (90-91%), whereas unsubstituted and halogenated (electron-withdrawing) analogs proceeded in slightly lower, though still high, yields (70-74%). akjournals.com This suggests that electron-donating groups on the phenyl ring can facilitate the condensation reaction.

The substituents also play a critical role in the biological activity of the final products, which often guides synthetic efforts. For example, in a series of synthesized thiazole derivatives, the presence of a 2,4-dinitro-phenyl group, a strong electron-withdrawing moiety, was found to significantly enhance antiproliferative action compared to analogs with electron-donating groups like methylphenylsulfonyl. nih.gov While this relates to the final product's function, it underscores the importance of developing synthetic routes that are tolerant of a wide variety of functional groups, including those with strong electronic effects. The successful synthesis of these diverse analogs demonstrates the robustness of the underlying chemical transformations. nih.govnih.gov

Reactivity Profiles and Mechanistic Investigations

Redox Chemistry of 1,3-Thiazole-2-carbaldehyde Oxime

The oxime functional group is redox-active, capable of undergoing both oxidative and reductive transformations to yield a variety of nitrogen-containing compounds.

Oxidative Transformations of the Oxime Group

The oxime group of this compound can be oxidized to generate various products, including nitrile oxides. Common oxidizing agents such as hydrogen peroxide and peroxy acids are capable of effecting this transformation. smolecule.com For instance, treatment of similar oximes with reagents like potassium permanganate (B83412) can also lead to oxidative processes, although the specific products for this compound are not extensively detailed in the available literature. smolecule.com The oxidation of 2-thiazolines, related dihydro-1,3-thiazole structures, with reagents like peracetic acid or potassium permanganate can lead to ring-opened products or the corresponding thiazole (B1198619), highlighting the sensitivity of the thiazole core to oxidative conditions. rsc.org

One significant reaction pathway for oximes is the Beckmann rearrangement, which transforms an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement can be catalyzed by a variety of acids and reagents, including tosyl chloride and thionyl chloride. wikipedia.org For aldoximes such as this compound, this rearrangement can lead to the formation of nitriles. masterorganicchemistry.com The reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the nitrogen, leading to the formation of a nitrilium ion which is then hydrolyzed. organic-chemistry.org

Reductive Pathways Leading to Amine Derivatives

The reduction of the oxime group in this compound provides a direct route to the corresponding primary amine, 2-aminomethyl-1,3-thiazole. This transformation is typically achieved using strong hydride-donating reagents.

| Reagent | Product | General Observations |

| Sodium borohydride (B1222165) (NaBH₄) | 2-aminomethyl-1,3-thiazole | A commonly used reducing agent for converting oximes to amines. smolecule.com |

| Lithium aluminum hydride (LiAlH₄) | 2-aminomethyl-1,3-thiazole | A powerful reducing agent also capable of reducing the oxime to the primary amine. smolecule.com |

The mechanism of reduction by these hydrides involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the C=N double bond. This is followed by a workup step to yield the final amine product.

Substitution Reactions on the Thiazole Nucleus

The thiazole ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the electronic nature of the ring and the directing effects of the substituents.

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. Theoretical calculations and experimental observations on various thiazole derivatives indicate that electrophilic substitution preferentially occurs at the C5 position. This is due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) more effectively at this position. The oxime-substituted aldehyde group at the C2 position is an electron-withdrawing group, which would further deactivate the C4 position towards electrophilic attack, reinforcing the preference for the C5 position.

Nucleophilic Substitution Reactions

Reaction Mechanism Elucidation

The mechanisms of the reactions involving this compound are generally inferred from studies of related oxime and thiazole compounds. For instance, the mechanism of the Beckmann rearrangement is understood to proceed through a stereospecific migration of the group anti to the hydroxyl group on the nitrogen. wikipedia.orgorganic-chemistry.org The reduction of the oxime by metal hydrides is initiated by the nucleophilic addition of a hydride ion to the carbon of the C=N bond.

Computational studies on related thiazole derivatives have been employed to understand their electronic properties and predict their reactivity in various reactions, including interactions with biological targets. nih.gov Such studies can provide insights into the reaction mechanisms and help in the design of new synthetic routes and molecules with desired properties.

Reactivity and Mechanistic Insights into this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aromatic thiazole ring and the nucleophilic oxime moiety. This combination allows for a diverse range of chemical transformations, making it a molecule of interest in synthetic and medicinal chemistry. The thiazole ring, an electron-rich heterocycle, is susceptible to various substitution reactions, while the oxime group offers a pathway to amines, nitriles, and other nitrogen-containing compounds. smolecule.comnih.gov

The reactivity of this compound is multifaceted, with reactions occurring at the oxime functionality, the thiazole ring, or through a combination of both. The oxime group can undergo oxidation, reduction, and rearrangement reactions. For instance, oxidation can yield nitrile oxides, while reduction typically affords the corresponding primary amine. smolecule.com The thiazole ring itself can participate in electrophilic and nucleophilic substitution reactions, although the specific conditions for these transformations with the 2-carbaldehyde oxime substituent are not extensively documented in publicly available literature. smolecule.com

The N-O bond of the oxime is relatively weak and can be cleaved under photochemical or transition metal-catalyzed conditions to generate iminyl radicals. nsf.gov These highly reactive species can then participate in a variety of subsequent reactions, including cycloadditions, to form more complex heterocyclic structures. nsf.gov

A thorough understanding of the reactivity of this compound necessitates the study of the transient species that form during its transformations. While specific experimental isolation and characterization of intermediates for this particular compound are scarce in peer-reviewed literature, mechanistic pathways can be inferred from studies of analogous structures.

A key aspect of aldoxime chemistry is the existence of geometric isomers, namely the syn and anti conformers, which can be considered reaction intermediates in isomerization processes. mdpi.com The interconversion between these isomers can be facilitated by acidic conditions and may play a crucial role in the stereochemical outcome of subsequent reactions. mdpi.com Studies on structurally related indole-3-carboxaldehyde (B46971) oximes have demonstrated that these isomers can be separated and characterized, with their relative populations influenced by the reaction conditions and the substitution pattern on the aromatic ring. mdpi.com

In radical reactions, the formation of an iminyl radical via the homolytic cleavage of the N-O bond is a plausible intermediate. nsf.gov These radicals are key precursors in the synthesis of various nitrogen-containing heterocycles. nsf.gov Furthermore, in oxidation reactions, a potential intermediate is the corresponding nitrile oxide, which is a valuable 1,3-dipole for cycloaddition reactions. smolecule.com

The table below outlines potential intermediates in the reactions of this compound and the typical analytical methods used for their identification.

| Reaction Type | Plausible Intermediate | Typical Identification Methods |

| Isomerization | syn and anti geometric isomers | NMR Spectroscopy, X-ray Crystallography |

| Radical Reactions | Iminyl radical | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments |

| Oxidation | Nitrile oxide | In-situ Trapping with Dipolarophiles, IR Spectroscopy |

| Hydrolysis/Formation | Carbinolamine | NMR Spectroscopy under controlled pH |

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the scientific literature. However, general principles governing the rates and equilibria of its reactions can be discussed based on analogous systems.

The kinetics of oxime formation and hydrolysis are known to be highly pH-dependent. The reaction proceeds via a tetrahedral carbinolamine intermediate, and the rate-limiting step can change from the formation of this intermediate to its dehydration depending on the pH of the medium.

The isomerization between syn and anti forms of the oxime is an equilibrium process. The position of this equilibrium and the rate at which it is achieved are influenced by factors such as solvent polarity, temperature, and the presence of acid or base catalysts. The relative thermodynamic stabilities of the two isomers are often small, allowing for the possibility of controlling the isomeric ratio under specific conditions.

For reactions involving the cleavage of the N-O bond, such as radical formation, the thermodynamics are dictated by the bond dissociation energy (BDE) of this bond. The kinetics of such reactions, if initiated photochemically, will depend on the quantum yield of the dissociation process. In transition metal-catalyzed reactions, the kinetics will be dependent on the nature of the metal, its ligands, and the reaction conditions.

The following table summarizes the key factors influencing the kinetics and thermodynamics of the main transformations of this compound.

| Transformation | Key Influencing Factors (Kinetics) | Key Influencing Factors (Thermodynamics) |

| syn/anti Isomerization | pH, Temperature, Solvent, Catalyst | Relative stability of isomers |

| Oxidation to Nitrile Oxide | Oxidizing agent strength, Temperature | Redox potentials of reactants and products |

| Reduction to Amine | Reducing agent strength, Temperature, Solvent | Relative stability of oxime vs. amine |

| Radical Formation | Light intensity (photochemical), Catalyst (metal-catalyzed) | N-O Bond Dissociation Energy |

Coordination Chemistry and Supramolecular Interactions

Ligand Properties of the Thiazole-Carbaldehyde Oxime Scaffold

The ligand's framework is built upon a 1,3-thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, and a carbaldehyde oxime group (=N-OH) attached at the 2-position. smolecule.com This combination of a heterocyclic aromatic system and a flexible oxime moiety imparts distinct coordination characteristics. Thiazole (B1198619) and its derivatives are well-regarded for their ability to form stable metal complexes and are found in various biologically active compounds. ijper.orgresearchgate.net

1,3-Thiazole-2-carbaldehyde oxime is capable of acting as a chelating ligand, binding to a metal center through multiple donor atoms simultaneously to form a stable ring structure. The most probable binding mode is a bidentate chelation involving the nitrogen atom of the thiazole ring and the nitrogen atom of the oxime group, creating a five-membered chelate ring, a favored conformation in coordination chemistry.

While the sulfur atom in the thiazole ring is generally a weak coordinator, it is considered a soft donor base and can interact with soft metal ions. nih.gov In the coordination of the related 1,3-thiazole-2-carboxylic acid, the thiazole sulfur atom has been observed to be "innocent" or non-participating in bonding with first-row transition metals. researchgate.net However, its potential for interaction with softer metals should not be disregarded.

Alternative binding modes include monodentate coordination, likely through the more basic thiazole nitrogen atom, and a bridging mode where the ligand connects two or more metal centers. The oxime group is well-known for its ability to act as a bridge between metal ions, which can lead to the formation of polynuclear complexes.

The coordination behavior of the this compound scaffold is dictated by its array of nitrogen and oxygen donor atoms, each with distinct electronic properties. According to the Hard and Soft Acids and Bases (HSAB) principle, the hard oxygen atom of the oxime's hydroxyl group and the borderline thiazole nitrogen atom are expected to preferentially bind to hard or borderline metal ions like Fe(III), Co(II), and Zn(II). nih.govmdpi.com Conversely, the softer oxime nitrogen atom can favor coordination with softer metal ions. mdpi.com This versatility allows the ligand to form stable complexes with a broad spectrum of metals. nih.gov The acidity of the oxime's hydroxyl group is known to increase significantly upon coordination to a metal ion, which can influence the stability and reactivity of the resulting complex. mdpi.com

Table 1: Potential Donor Atoms and Their Properties

| Atom | Location | HSAB Character | Potential Metal Ion Partners |

|---|---|---|---|

| N | Thiazole Ring | Borderline/Soft | Transition Metals (e.g., Cu(II), Ni(II), Zn(II)) |

| S | Thiazole Ring | Soft | Soft Metals (e.g., Ag(I), Pd(II)) |

| N | Oxime Group | Borderline/Soft | Transition Metals (e.g., Cu(II), Co(II)) |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiazole-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. ijper.orgorientjchem.org

Transition metal complexes of this compound can generally be synthesized by refluxing a methanolic or ethanolic solution of the ligand with a corresponding metal salt, such as a chloride or nitrate (B79036) salt of copper(II), nickel(II), cobalt(II), or zinc(II). ijper.orgorientjchem.org The reaction mixture is typically heated for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. ijper.org

The characterization of these newly formed complexes relies on a suite of analytical techniques to determine their structure, composition, and properties.

Table 2: Common Characterization Techniques for Metal Complexes

| Technique | Information Provided |

|---|---|

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-O) upon complexation. |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the ligand's structure and environment within the complex in solution; shifts in proton and carbon signals indicate coordination. nih.gov |

| UV-Visible Spectroscopy | Elucidates the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. nih.gov |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry. orientjchem.org |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. ijper.org |

Polynuclear complexes, which contain two or more metal centers, can be formed when a ligand possesses the ability to bridge between them. youtube.com The oxime group of this compound is an excellent candidate for forming such bridges. The deprotonated oximato group (N-O⁻) can coordinate to two different metal ions, creating a stable linkage. This bridging capability is a well-documented feature of oxime-based ligands and is crucial in the construction of polynuclear systems, including those with interesting magnetic and catalytic properties. mdpi.com While specific polynuclear complexes of this compound are not extensively documented, the structural motifs of related compounds suggest this is a highly probable mode of assembly. nih.gov

Supramolecular Architectures Involving this compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The metal complexes of this compound are well-suited for constructing such architectures due to the presence of functional groups capable of forming hydrogen bonds. The hydroxyl group (-OH) of the oxime is a potent hydrogen bond donor. smolecule.com

In the solid state, these complexes can self-assemble into extended networks. For instance, hydrogen bonds can form between the oxime's oxygen and a hydrogen atom on an adjacent molecule (O-H···X, where X can be O, N, or a halide). In related crystal structures of thiazole-containing complexes, intermolecular interactions like C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between aromatic rings, play a crucial role in building one-, two-, or three-dimensional supramolecular networks. researchgate.net The formation of these ordered assemblies can influence the material's bulk properties, such as solubility and thermal stability.

Hydrogen Bonding Interactions in Crystal Engineering

The primary hydrogen bond donor is the hydroxyl group of the oxime, which can interact with acceptor atoms such as the nitrogen of the thiazole ring or the oxygen of an adjacent oxime group. Additionally, the C-H bonds on the thiazole ring can act as weaker hydrogen bond donors, interacting with electronegative atoms. The nitrogen atom of the thiazole ring and the oxygen atom of the oxime group are the principal hydrogen bond acceptors.

Insight into these interactions can be gleaned from the detailed crystallographic analysis of related compounds, such as the silver(I) complex with 1,3-thiazole-2-carboxylic acid, [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)]. researchgate.netnih.gov In this complex, a variety of hydrogen bonds are observed, which are analogous to those expected for this compound. The study reveals strong O-H...O interactions between the carboxylic acid and carboxylate groups of adjacent molecules. nih.gov Furthermore, weaker C-H...O and C-H...π interactions contribute to the stability of the crystal lattice. nih.gov These observations strongly suggest that this compound will exhibit a rich variety of hydrogen bonding, crucial for the construction of tailored solid-state architectures.

The expected hydrogen bonding interactions for this compound, based on analogous structures, are summarized in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected Significance in Crystal Packing |

| Oxime (O-H) | H | Oxime (O) | O-H...O | Strong, primary interaction driving dimer or catemer formation. |

| Oxime (O-H) | H | Thiazole (N) | O-H...N | Strong, key interaction in forming chains or sheets. |

| Thiazole (C-H) | H | Oxime (O) | C-H...O | Weaker, secondary interaction supporting the primary network. |

| Thiazole (C-H) | H | Thiazole (π system) | C-H...π | Weaker, contributes to the overall stability of the 3D packing. |

This table is predictive, based on the functional groups of this compound and published data on analogous compounds.

Self-Assembly Processes and Network Formation

The hydrogen bonding motifs discussed above are the driving forces behind the self-assembly of this compound into ordered supramolecular networks. The directionality and strength of these interactions allow for the programmed assembly of molecules into one-, two-, or three-dimensional architectures.

Drawing parallels from the crystal structure of [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)], it is evident how such interactions can lead to complex assemblies. In this silver complex, the primary O-H...O hydrogen bonds link the molecules into one-dimensional "tapes." nih.gov These tapes are then further organized through weaker C-H...O interactions, forming columns. nih.gov Finally, C-H...π interactions between these columns result in a stable, three-dimensional supramolecular architecture. nih.gov

Advanced Spectroscopic and Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,3-thiazole-2-carbaldehyde oxime, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data for assigning the structure of this compound. In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the thiazole (B1198619) ring and the oxime group will resonate at characteristic chemical shifts. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons.

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazole ring, the carbaldehyde carbon, and the oxime carbon provide definitive evidence for the compound's structure. The presence of the thiazole ring is confirmed by the characteristic chemical shifts of its carbon atoms.

Interactive Data Table: Representative NMR Data for Thiazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Thiazole Ring) | 7.0 - 9.0 | The exact shifts depend on the substitution pattern. |

| ¹H (Oxime -OH) | 10.0 - 12.0 | This signal can be broad and may exchange with D₂O. |

| ¹H (Aldehyde CH) | 8.0 - 8.5 | |

| ¹³C (Thiazole Ring) | 115 - 170 | The carbons of the thiazole ring show distinct resonances. |

| ¹³C (C=N of Oxime) | 140 - 160 | The chemical shift is characteristic of the oxime functional group. |

Note: The specific chemical shifts for this compound can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemistry and Conformation

Beyond basic 1D NMR, advanced 2D NMR techniques are invaluable for unambiguously determining the stereochemistry and conformational preferences of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

A COSY experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the thiazole ring and the side chain. HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the entire molecular structure and confirm the connectivity between the thiazole ring and the carbaldehyde oxime moiety.

The stereochemistry of the oxime group (E/Z isomerism) can often be determined by Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons. The spatial proximity of the oxime proton to either the thiazole ring protons or the aldehyde proton can differentiate between the syn and anti isomers. The existence and stability of different isomers and tautomeric forms can be further investigated using variable-temperature NMR experiments. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₄H₄N₂OS, with a molecular weight of approximately 128.15 g/mol . smolecule.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways, breaking at weaker bonds. Common fragmentation patterns for thiazole derivatives can involve cleavage of the thiazole ring or the side chain. researchgate.netsapub.org The fragmentation of the oxime group is also a characteristic process. nih.gov Analysis of these fragment ions helps to confirm the proposed structure. The presence of sulfur isotopes (³⁴S) will also result in a characteristic M+2 peak in the mass spectrum. sapub.org

X-Ray Diffraction Analysis for Crystalline Structure Determination

The resulting electron density map reveals the exact positions of all atoms in the crystal lattice, confirming the connectivity and stereochemistry of the oxime group. X-ray crystallography is particularly valuable for resolving any ambiguities that may remain after analysis by spectroscopic methods and is considered the gold standard for structural elucidation. Studies on related thiazole derivatives have successfully employed X-ray crystallography to confirm their molecular structures. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic properties.

IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

O-H stretching of the oxime group (typically a broad band around 3200-3600 cm⁻¹)

C=N stretching of the thiazole ring and the oxime group (around 1600-1680 cm⁻¹)

C-S stretching of the thiazole ring

N-O stretching of the oxime group

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring is an aromatic heterocycle and will exhibit characteristic π → π* transitions. The presence of the conjugated carbaldehyde oxime side chain will influence the position and intensity of these absorption bands. The UV-Vis spectrum can be used to study the extent of conjugation in the molecule. The absorption maxima for thiazole itself are in the UV region. nist.gov The color of thiazole derivatives can be influenced by substituents, and some exhibit halochromism (color change with pH). researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (thiazole/oxime) | 1600 - 1680 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| N-O stretch (oxime) | 930 - 960 | Medium |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nuph.edu.ua

In an HPLC analysis, a solution of the compound is passed through a column containing a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluted components, producing a chromatogram. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram.

Different HPLC methods can be developed using various columns (e.g., reversed-phase, normal-phase) and mobile phase compositions to achieve optimal separation. HPLC can also be coupled with mass spectrometry (LC-MS) to provide both separation and identification of components in a mixture.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of 1,3-Thiazole-2-carbaldehyde oxime. DFT methods are used to calculate the molecule's ground-state electronic structure, providing information about orbital energies, charge distribution, and molecular geometry. These calculations are crucial for predicting how the molecule will behave in chemical reactions.

For instance, studies on related thiazole (B1198619) derivatives have utilized DFT with various basis sets, such as B3LYP/6-311G(d,p), to determine key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to understanding the molecule's reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In a study on azo-thiazole derivatives, NBO analysis was used to provide detailed insights into the electronic structure. nih.gov

Conformational Analysis and Energy Minimization

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by calculating the potential energy of the molecule as its rotatable bonds are systematically changed. The resulting energy landscape reveals the global minimum energy conformation, which is the most likely structure the molecule will adopt.

For example, in a study of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD) analogues, conformational analysis was crucial in understanding their activity as enzyme inhibitors. nih.gov Similarly, for this compound, computational methods can predict the preferred orientation of the oxime group relative to the thiazole ring. This information is vital for understanding how the molecule might interact with a biological receptor.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the context of this compound, FMO analysis can predict its reactivity in various chemical transformations and its potential to engage in charge-transfer interactions, which are important in many biological processes. Studies on pyrazolyl–thiazole derivatives have shown that compounds with smaller energy gaps exhibit enhanced reactivity and potential biological activity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and the stability of ligand-protein complexes.

For thiazole derivatives, MD simulations have been used to assess the stability of their binding to biological targets. For instance, a study on thiazole-coumarin and thiazole-triazole conjugates used MD simulations to confirm the stability of the ligand-receptor complexes. nih.gov Similarly, MD simulations of benzo[d]thiazoles demonstrated their ability to interact with a protein's binding site over a 200-nanosecond timeframe. nih.gov For this compound, MD simulations could be employed to understand its flexibility in solution and to predict the stability of its interactions with a target protein, providing a more realistic model of its behavior in a biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a second molecule, typically a larger receptor protein. wjarr.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In the case of this compound, molecular docking can be used to predict its binding mode and affinity for various biological targets. The process involves placing the molecule in the binding site of a protein and calculating the binding energy for different orientations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. Numerous studies have employed molecular docking to investigate the potential of thiazole derivatives as inhibitors of various enzymes and receptors. nih.govwjarr.commdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net For example, in a study of N-substituted thiazole derivatives as FabH inhibitors, docking studies revealed excellent moldock scores and hydrogen bonding interactions for the most promising compounds. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For thiazole derivatives, QSAR studies have been successfully applied to explore the chemical space and to identify the key structural features that govern their biological activity. nih.govresearchgate.netscite.ai For instance, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a statistically significant model based on physicochemical, topological, and electronic descriptors. nih.gov In the context of this compound, a QSAR model could be developed by synthesizing and testing a series of related compounds. The resulting model would provide valuable insights into how modifications to the thiazole ring or the oxime moiety affect its biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. These predictions can be compared with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic and vibrational properties.

For thiazole derivatives, DFT calculations have been used to predict spectroscopic parameters that are in good agreement with experimental observations. For example, a study on benzo-2,1,3-chalcogenadiazoles used DFT calculations to assign the bands in their photoelectron spectra. nih.gov Similarly, for this compound, computational prediction of its 1H and 13C NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in its characterization and provide a more complete picture of its molecular properties. In a study of novel thiazole derivatives, their structures were confirmed by spectroscopic techniques and further investigated by computational studies. nih.gov

Role as a Chemical Probe in Biochemical Research

Derivatives of this compound serve as valuable chemical probes for investigating biological systems. Their ability to interact with specific enzymes and receptors allows researchers to study complex biochemical pathways.

The thiazole scaffold is a key component in the development of various enzyme inhibitors. dergipark.org.tr In vitro studies have demonstrated that thiazole derivatives can exhibit potent and selective inhibitory activity against a range of enzymes. For instance, certain thiazole-bearing compounds have been identified as significant inhibitors of monoamine oxidase (MAO) enzymes, which are crucial in neuroscience research. nih.gov

Specifically, compounds with dihydroxy substitutions on an associated phenyl ring have shown high efficacy against both MAO-A and MAO-B isoforms. nih.gov Research has also highlighted the role of coumarylthiazole derivatives and benzylpiperidine-linked diarylthiazole derivatives as moderate to promising acetylcholinesterase (AChE) inhibitors, an important area of study for neurodegenerative diseases. acs.org

Other studies have focused on the antifungal properties of thiazole derivatives, targeting enzymes essential for fungal survival. mdpi.comnih.gov For example, novel series of 1,3-thiazole compounds have been evaluated for their ability to inhibit lanosterol-C14α-demethylase, an enzyme critical for the synthesis of ergosterol in the fungal cell membrane. mdpi.comnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the Minimum Inhibitory Concentration (MIC).

| Compound Series | Target Enzyme | Key Findings |

| Dihydroxy-phenyl thiazoles | Monoamine Oxidase A & B (MAO-A, MAO-B) | Compound 3j showed IC50 values of 0.134 µM (MAO-A) and 0.027 µM (MAO-B). Compound 3t had IC50 values of 0.123 µM (MAO-A) and 0.025 µM (MAO-B). nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans (Lanosterol C14α-demethylase) | Compound 7e exhibited a promising Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, superior to the reference drug fluconazole (B54011) (15.62 µg/mL). nih.gov |

| Thiazole–thiazolidine hybrids | Acetylcholinesterase (AChE) | Compounds 10 and 16 demonstrated potent AChE inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively. acs.org |

Cell-free systems are instrumental in characterizing the direct molecular interactions between compounds and biological macromolecules like proteins, eliminating the complexities of a cellular environment. Spectroscopic techniques, particularly fluorescence spectroscopy, are widely used to study the binding of thiazole derivatives to carrier proteins such as bovine serum albumin (BSA). nih.gov BSA is often used as a model protein due to its structural similarity to human serum albumin. nih.gov

These studies measure the quenching of intrinsic tryptophan fluorescence in BSA upon binding of the thiazole compound. nih.gov The data obtained can be used to calculate key binding parameters, such as the binding constant (Kb) and the number of binding sites. This information is crucial for understanding how these compounds might be transported and distributed in vivo to reach their target sites. nih.gov For example, the interaction between a biologically active 2-hydrazinyl-4-phenyl-1,3-thiazole derivative and BSA was investigated to confirm its potential to bind efficiently to carrier proteins. nih.gov Similarly, the binding affinities of novel thiazole-based cyanoacrylamide derivatives to BSA were explored, revealing good binding characteristics. nih.govresearchgate.net

| Thiazole Derivative | Target Protein | Method | Binding Constant (Kb) |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3b ) | Calf Thymus DNA (CT-DNA) | UV-Vis Spectroscopy | 6.68 × 10^4 M⁻¹ nih.gov |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3c ) | Calf Thymus DNA (CT-DNA) | UV-Vis Spectroscopy | 1.19 × 10^4 M⁻¹ nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e ) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Analysis suggested efficient binding to carrier proteins. nih.gov |

Catalysis and Organocatalysis

The thiazole nucleus is not only a target for biological activity but also a component in the design of novel catalysts for organic synthesis.

While the direct use of this compound as a catalyst is not extensively documented, the broader class of thiazole derivatives and related structures are employed in catalysis. nih.govmdpi.com For instance, chitosan-based hydrogels, which are eco-friendly biocatalysts, have been successfully used to catalyze the synthesis of thiazole derivatives under ultrasonic irradiation. nih.govmdpi.com These green chemistry approaches offer advantages such as mild reaction conditions, high yields, and catalyst reusability. nih.gov The catalytic activity in these systems often involves the functional groups on the catalyst facilitating key steps in the reaction mechanism, such as proton abstraction. nih.gov

Thiazole derivatives readily form coordination complexes with various transition metals, and these complexes can exhibit significant catalytic activity. acs.orgorientjchem.orgresearchgate.net The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen and oxygen of the oxime group, can act as coordination sites for metal ions like Palladium(II), Copper(II), and Iron(III). acs.org

A notable application is the use of a Pd(II) complex derived from a thiazole ligand as a powerful and reusable heterocatalyst. acs.orgsemanticscholar.org This palladium-thiazole complex has been effectively used in the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.orgsemanticscholar.org The catalytic cycle benefits from the stable square-planar geometry of the Pd(II) complex, which facilitates the reaction with high efficiency and allows for the catalyst to be recovered and reused multiple times without significant loss of activity. acs.orgsemanticscholar.org

| Catalyst | Reaction | Key Features |

| Pd(II)-Thiazole Complex (MATYPd) | Synthesis of pyrazole-4-carbonitrile derivatives | High efficiency (up to 97% yield), short reaction time (20 min), catalyst reusability over four cycles. acs.orgsemanticscholar.org |

| Chitosan Hydrogel Biocatalyst | Synthesis of thiazole derivatives | Eco-friendly, mild conditions, high yields, recyclable catalyst. mdpi.com |

Materials Science Applications

The unique electronic properties of the thiazole ring make its derivatives promising candidates for applications in materials science, particularly in the development of optoelectronic devices. researchgate.netrsc.org Thiazolo[5,4-d]thiazole (TTz), a related fused-ring system, has been a focus of research for its use in organic electronics. acs.orgrsc.org

Derivatives of thiazole are investigated for their potential as hole-selective materials in perovskite solar cells (PSCs). acs.org By rationally designing molecules that incorporate donor units like carbazole or triphenylamine with a thiazole-based core, researchers can fine-tune the material's optoelectronic properties, such as hole mobility and ionization potential. acs.org These materials exhibit high thermal stability, with weight loss temperatures often exceeding 390°C, a critical property for device longevity. acs.org

Furthermore, the photophysical properties of thiazole derivatives make them suitable for use in solid-state fluorescence-based optical devices. rsc.orgrsc.org The molecular packing in the crystalline state, which can be modulated by changing substituents, significantly influences the fluorescence emission, allowing for color tuning across the visible spectrum. rsc.orgrsc.org This has led to the development of thiazole-based materials for applications in phosphor-converted color-tuning and white-light emission. rsc.org Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the electronic structure and nonlinear optical (NLO) properties of these materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 1,3-Thiazole-2-carbaldehyde oxime, and how are reaction conditions optimized?

The synthesis typically involves the condensation of 1,3-thiazole-2-carbaldehyde with hydroxylamine hydrochloride under alkaline conditions. Solvents like ethanol or methanol are used, with reflux temperatures (70–80°C) to drive the reaction to completion. Purification often employs recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane mixtures. Reaction optimization may include adjusting pH (e.g., sodium acetate buffer) and monitoring via TLC or GC-MS to confirm oxime formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm the presence of oxime (-NOH) stretches (~3200–3300 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹).

- NMR (¹H and ¹³C) : For structural elucidation, such as the aldehyde proton (δ ~9–10 ppm in carbaldehyde) shifting upon oxime formation and thiazole ring carbons (δ ~150–160 ppm).

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is the compound handled safely in laboratory settings?

Safety protocols include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors.

- Storing the compound in airtight containers away from light and moisture. Waste disposal follows institutional guidelines for organic compounds, often involving neutralization and incineration .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the oxime group and thiazole ring to predict sites for nucleophilic attack. Solvent effects are incorporated via polarizable continuum models (PCM). Transition state analysis identifies energy barriers for reactions like cyclization or tautomerization .

Q. How do hydrogen-bonding patterns influence the crystallographic stability of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like D₁¹ (single donor-single acceptor) or R₂²(8) (eight-membered rings) in crystal structures. Hydrogen bonds between the oxime (-NOH) and thiazole nitrogen stabilize the lattice. SHELXL refinement can resolve ambiguities in H-bond geometries, with thermal displacement parameters indicating dynamic interactions .

Q. What strategies address contradictions in reported biological activity data for thiazole-oxime derivatives?

Discrepancies may arise from assay variability (e.g., MIC vs. IC₅₀) or impurities. Mitigation includes:

- Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Purity verification via HPLC (>95%) and elemental analysis.

- Comparative studies using structural analogs to isolate functional group contributions .